molecular formula C15H21ClN2O3S B5780012 N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B5780012
M. Wt: 344.9 g/mol
InChI Key: WIXFVFREMUPXFN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as CP-31398, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide works by binding to the core domain of the p53 protein, stabilizing its structure and increasing its activity. This leads to increased expression of genes that promote cell cycle arrest and apoptosis, which can help to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
In addition to its effects on p53, N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been shown to have a variety of other biochemical and physiological effects. These include the ability to inhibit the activity of certain enzymes, reduce inflammation, and protect against oxidative stress. These effects make N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide a promising candidate for further research in a variety of fields.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its ability to target p53, a protein that is often mutated or inactive in cancer cells. This makes it a potentially powerful tool for cancer treatment. However, the compound also has limitations, including its relatively low potency and the fact that it may not be effective against all types of cancer.

Future Directions

There are many potential directions for future research on N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide. Some possible areas of focus include:
- Further investigation of the compound's effects on p53 and other cellular pathways
- Development of more potent analogs of N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Exploration of the compound's potential applications in neurodegenerative diseases and other conditions
- Investigation of the compound's safety and toxicity in animal models and human trials
Conclusion
N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a small molecule inhibitor that has shown promise in a variety of scientific studies. While there is still much to learn about its mechanism of action and potential applications, the compound's ability to target p53 and its other biochemical and physiological effects make it a promising candidate for future research.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. While the exact details of the synthesis method are beyond the scope of this paper, it is important to note that the process is complex and requires careful attention to detail.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in cancer treatment, neurodegenerative diseases, and other conditions. One of the key areas of research has been the compound's ability to inhibit the activity of p53, a tumor suppressor protein that is involved in the regulation of cell growth and division.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-12-10-13(16)6-7-14(12)18(22(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXFVFREMUPXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

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